molecular formula C30H32Cl2N4O5 B1335929 N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine CAS No. 1022050-89-0

N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine

Cat. No. B1335929
M. Wt: 599.5 g/mol
InChI Key: OFLJUXJLIDVVLM-UHFFFAOYSA-N
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Description

N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine is a bifunctional rhodamine dye designed for specific applications in protein labeling. The molecule contains chloroacetamidoethyl substituents that allow for the covalent attachment to proteins, particularly to cysteine residues. This specificity is crucial for studies that require the precise orientation of a fluorophore in relation to the protein structure, which is essential for understanding protein conformation and interactions in biological systems .

Synthesis Analysis

The synthesis of this bifunctional rhodamine dye involves the conversion of chloroacetamides to iodoacetamides, a process that includes a mild dehalogenation step. This step is noteworthy due to the use of NaI and camphorsulfonic acid, which allows for the preservation of the aromatic haloacetamide group. The synthesis is tailored to produce a dye that can label proteins at two sites, ensuring a 1:1 stoichiometry and constraining the orientation of the rhodamine absorption and emission dipoles in a predictable manner relative to the protein's structure .

Molecular Structure Analysis

The molecular structure of N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine is characterized by the presence of two chloroacetamidoethyl groups attached to the nitrogen atoms of the rhodamine core. This structure is significant because it allows for the targeted labeling of proteins with two cysteine residues, which can be positioned to maintain the fluorophore's orientation. The precise arrangement of these functional groups is critical for the dye's ability to provide consistent and reliable fluorescence signals upon binding to the target proteins .

Chemical Reactions Analysis

The chemical reactivity of N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine is primarily focused on its ability to form covalent bonds with cysteine residues in proteins. The chloroacetamidoethyl groups are reactive towards the thiol groups of cysteines, facilitating the formation of stable thioether bonds. This reaction is essential for the dye's function as a protein label, as it ensures that the fluorophore remains attached to the protein under various experimental conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine are influenced by its bifunctional nature and the presence of the rhodamine core. Rhodamine dyes are known for their excellent photostability and bright fluorescence, making them suitable for various applications in fluorescence microscopy and other fluorescence-based techniques. The specific properties of this dye, such as its absorption and emission wavelengths, quantum yield, and photostability, would be determined by the exact structure of the rhodamine core and the substituents attached to it. These properties are crucial for the dye's effectiveness as a protein label and its overall utility in biological research .

Scientific Research Applications

Synthesis and Chemical Properties

  • N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine and similar compounds have been synthesized for various purposes. For instance, bisalkylation of L-glutamic acid and L-lysine derivatives leads to compounds with a chelating subunit for complexation of metal ions, showing potential in bioconjugate chemistry (Anelli et al., 1999).

Therapeutic Applications

  • Some derivatives, like bis-N,N'-[3-(N-(2-chloroethyl)-N-ethyl)amino-5-[N,N-dimethylamino)methyl)aminophenyl]-1,4-benzenedicarboxamide, have been synthesized for anti-tumor activities, with specific targeting properties in cancer research (Prakash et al., 1991).

Diagnostic and Imaging Applications

  • Complexes like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide have been evaluated as inhibitors in medical research, indicating potential in diagnostic applications (Shukla et al., 2012).
  • A Rhodamine B derivative, similar to N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine, has been used as a chemosensor for Al3+ and in living-cell imaging, showcasing its utility in biomedical imaging and diagnostics (Bao et al., 2015).

properties

IUPAC Name

2-chloro-N-[2-[[6'-[2-[(2-chloroacetyl)amino]ethyl-methylamino]-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-3'-yl]-methylamino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32Cl2N4O5/c1-35(13-11-33-27(37)17-31)19-7-9-23-25(15-19)40-26-16-20(36(2)14-12-34-28(38)18-32)8-10-24(26)30(23)22-6-4-3-5-21(22)29(39)41-30/h3-10,15-16,23,25H,11-14,17-18H2,1-2H3,(H,33,37)(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLJUXJLIDVVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)CCl)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)CCl)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392815
Record name N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}bis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine

CAS RN

1022050-89-0
Record name N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}bis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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